molecular formula C9H17NO4 B12600731 Ethyl 3-(tert-butoxyamino)-3-oxopropanoate CAS No. 608520-17-8

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate

Cat. No.: B12600731
CAS No.: 608520-17-8
M. Wt: 203.24 g/mol
InChI Key: MAJPYRUMXCHEAU-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is an organic compound that features a tert-butoxyamino group attached to a 3-oxopropanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tert-butoxyamino group. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be particularly effective for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butoxyamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The tert-butoxyamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-oxopropanoate: Lacks the tert-butoxy group, leading to different reactivity and applications.

    Ethyl 3-(dimethylamino)-3-oxopropanoate: Contains a dimethylamino group instead of tert-butoxyamino, resulting in distinct chemical properties.

Uniqueness

Ethyl 3-(tert-butoxyamino)-3-oxopropanoate is unique due to the presence of the tert-butoxyamino group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in synthesis and research.

Properties

CAS No.

608520-17-8

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxyamino]-3-oxopropanoate

InChI

InChI=1S/C9H17NO4/c1-5-13-8(12)6-7(11)10-14-9(2,3)4/h5-6H2,1-4H3,(H,10,11)

InChI Key

MAJPYRUMXCHEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NOC(C)(C)C

Origin of Product

United States

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